molecular formula C6H15ClFN B2413277 3-Fluoro-2,3-dimethylbutan-2-amine;hydrochloride CAS No. 2253640-83-2

3-Fluoro-2,3-dimethylbutan-2-amine;hydrochloride

Cat. No.: B2413277
CAS No.: 2253640-83-2
M. Wt: 155.64
InChI Key: GWSOOSHYFDCOAA-UHFFFAOYSA-N
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Description

3-Fluoro-2,3-dimethylbutan-2-amine;hydrochloride is a chemical compound with the molecular formula C6H14FN·HCl. It is a fluorinated amine derivative, often used in various chemical and pharmaceutical research applications. The compound is typically found in a hydrochloride salt form, which enhances its stability and solubility in aqueous solutions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2,3-dimethylbutan-2-amine;hydrochloride typically involves the fluorination of a suitable precursor, followed by amination and subsequent conversion to the hydrochloride salt. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2,3-dimethylbutan-2-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-2,3-dimethylbutan-2-amine;hydrochloride is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex molecules.

    Biology: In studies involving fluorinated compounds and their biological interactions.

    Medicine: Potential use in the development of pharmaceuticals, particularly those involving fluorinated amines.

    Industry: Used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-Fluoro-2,3-dimethylbutan-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can influence its binding affinity and selectivity towards certain enzymes or receptors. This can result in modulation of biological activities, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-2-methylpropane-1-amine;hydrochloride
  • 3-Fluoro-2-methylbutan-2-amine;hydrochloride
  • 2,3-Dimethylbutan-2-amine;hydrochloride

Uniqueness

3-Fluoro-2,3-dimethylbutan-2-amine;hydrochloride is unique due to the presence of both fluorine and dimethyl groups, which can significantly influence its chemical and biological properties. The fluorine atom enhances its metabolic stability and lipophilicity, while the dimethyl groups can affect its steric interactions with molecular targets .

Properties

IUPAC Name

3-fluoro-2,3-dimethylbutan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14FN.ClH/c1-5(2,7)6(3,4)8;/h8H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSOOSHYFDCOAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C)(C)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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